Cas no 3517-61-1 (4,6-Dihydroxyquinoline)

4,6-Dihydroxyquinoline is a quinoline derivative characterized by hydroxyl groups at the 4 and 6 positions, imparting distinct chemical reactivity and coordination properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and chelating agents. Its bifunctional hydroxyl groups enable selective modifications, making it valuable for pharmaceutical and material science applications. The electron-rich aromatic system enhances its utility in metal coordination chemistry, where it acts as a ligand for transition metals. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions further supports handling and storage convenience.
4,6-Dihydroxyquinoline structure
4,6-Dihydroxyquinoline structure
商品名:4,6-Dihydroxyquinoline
CAS番号:3517-61-1
MF:C9H7NO2
メガワット:161.15738
MDL:MFCD09261119
CID:295893
PubChem ID:440738

4,6-Dihydroxyquinoline 化学的及び物理的性質

名前と識別子

    • 4,6-Dihydroxyquinoline
    • 4,6-Quinolinediol
    • 6-hydroxy-1H-quinolin-4-one
    • 4,6-Chinolindiol
    • 4,6-Dihydroxychinolin
    • 4,6-Dihydroxyquinolin
    • Chinolin-4,6-diol
    • Quinoline-4,6-diol
    • SB67465
    • AC-9587
    • BS-16649
    • DTXSID20331520
    • 6-Oxidanyl-1H-quinolin-4-one
    • 6ZF8DP2DQZ
    • CS-0155720
    • FT-0716473
    • CHEBI:28799
    • Q27103902
    • SCHEMBL14242737
    • AKOS006330120
    • C05639
    • D82261
    • 3517-61-1
    • MFCD09261119
    • SCHEMBL1332713
    • DB-028668
    • DTXCID70282614
    • MDL: MFCD09261119
    • インチ: InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)
    • InChIKey: XFALURCRIGINGT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1O)C(=O)C=CN2

計算された属性

  • せいみつぶんしりょう: 161.04800
  • どういたいしつりょう: 161.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

  • 密度みつど: 1.418
  • ふってん: 361.6°Cat760mmHg
  • フラッシュポイント: 172.5°C
  • 屈折率: 1.639
  • PSA: 53.35000
  • LogP: 1.64600

4,6-Dihydroxyquinoline セキュリティ情報

4,6-Dihydroxyquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,6-Dihydroxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MT111-1g
4,6-Dihydroxyquinoline
3517-61-1 97+%
1g
378.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MT111-200mg
4,6-Dihydroxyquinoline
3517-61-1 97+%
200mg
108.0CNY 2021-07-10
Chemenu
CM128357-1g
quinoline-4,6-diol
3517-61-1 95%
1g
$*** 2023-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51525-5g
4,6-Dihydroxyquinoline
3517-61-1 97%
5g
¥1008.0 2022-04-26
Chemenu
CM128357-1g
quinoline-4,6-diol
3517-61-1 95%
1g
$310 2021-08-05
Alichem
A189000036-10g
4,6-Dihydroxyquinoline
3517-61-1 98%
10g
$1792.14 2023-09-02
ChemScence
CS-0155720-5g
4,6-Dihydroxyquinoline
3517-61-1
5g
$216.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51525-1g
4,6-Dihydroxyquinoline
3517-61-1 97%
1g
¥348.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51525-250mg
4,6-Dihydroxyquinoline
3517-61-1 97%
250mg
¥139.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MT111-100mg
4,6-Dihydroxyquinoline
3517-61-1 97+%
100mg
89CNY 2021-05-07

4,6-Dihydroxyquinoline 関連文献

4,6-Dihydroxyquinolineに関する追加情報

Introduction to 4,6-Dihydroxyquinoline (CAS No. 3517-61-1)

4,6-Dihydroxyquinoline, with the chemical formula C₉H₆O₂ and CAS number 3517-61-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of hydroxyl groups at the 4th and 6th positions enhances its reactivity and makes it a versatile scaffold for synthesizing various pharmacologically active molecules.

The chemical structure of 4,6-Dihydroxyquinoline features a benzene-like ring system fused with a pyridine ring, with hydroxyl substituents at specific positions. This arrangement imparts unique electronic and steric properties, making it an attractive building block for designing novel therapeutic agents. Over the years, researchers have explored its potential in multiple domains, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.

In recent years, 4,6-Dihydroxyquinoline has been extensively studied for its role in drug discovery and development. One of the most compelling aspects of this compound is its ability to interact with biological targets such as enzymes and receptors. Its hydroxyl groups facilitate hydrogen bonding interactions, which are crucial for achieving high affinity and selectivity in drug design. This property has been leveraged in the synthesis of small-molecule inhibitors targeting various diseases.

A notable area of research involving 4,6-Dihydroxyquinoline is its application in anticancer therapy. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, modifications at the 4- and 6-hydroxyl positions can enhance binding affinity to specific proteins involved in cell proliferation and survival. Recent preclinical trials have shown promising results using 4,6-Dihydroxyquinoline-based compounds in treating resistant forms of leukemia and solid tumors.

Another significant application is in antimicrobial research. The quinoline scaffold is known for its efficacy against a wide range of pathogens, including bacteria and viruses. 4,6-Dihydroxyquinoline has been investigated as a potential candidate for developing novel antibiotics due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Furthermore, its structural versatility allows for the creation of derivatives with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.

The compound's anti-inflammatory properties have also been explored extensively. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. Researchers have found that 4,6-Dihydroxyquinoline derivatives can modulate inflammatory cytokine production by inhibiting key enzymes like COX-2 and NF-κB. These findings suggest that this compound could be a valuable asset in developing anti-inflammatory drugs with minimal side effects.

In addition to its therapeutic applications, 4,6-Dihydroxyquinoline has shown promise in diagnostic imaging. Functionalized derivatives of this compound can be used as contrast agents in magnetic resonance imaging (MRI) due to their ability to enhance tissue contrast. This application could revolutionize diagnostic procedures by providing more accurate and detailed images of internal organs.

The synthesis of 4,6-Dihydroxyquinoline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between aniline derivatives and glyoxal or acetylacetone under acidic or basic catalysis. The hydroxyl groups can be further functionalized using various chemical methodologies such as etherification or esterification to tailor the compound's properties for specific applications.

The pharmacological activity of 4,6-Dihydroxyquinoline is largely influenced by its solubility in biological fluids. To enhance bioavailability, researchers often modify its structure by introducing polar functional groups or using prodrug strategies. These modifications not only improve solubility but also extend the half-life of the drug within the body, allowing for more effective treatment regimens.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 4,6-Dihydroxyquinoline derivatives to biological targets with high accuracy. Molecular docking studies combined with quantum mechanical calculations provide valuable insights into the interactions between the compound and its targets at the atomic level. This approach has significantly accelerated the drug discovery process by identifying promising candidates for further experimental validation.

The environmental impact of synthesizing and using 4,6-Dihydroxyquinoline is another critical consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce energy consumption. For instance, catalytic methods using recyclable catalysts have been explored to improve reaction efficiency while reducing harmful byproducts.

In conclusion,4,6-Dihydroxyquinoline (CAS No. 3517-61-1) is a multifaceted compound with diverse applications in pharmaceuticals, diagnostics, and environmental science. Its unique chemical structure and biological activity make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for utilizing this compound in medicine and beyond.

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